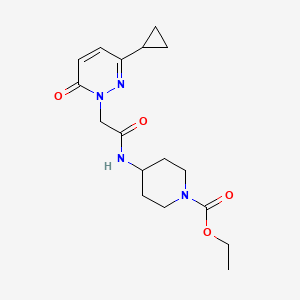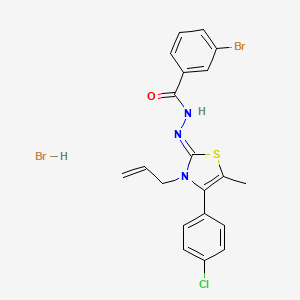![molecular formula C20H22N4O3S B2407799 N-[(4-metoxifenil)metil]piperidin-1-carboxamida, 4-[5-(furan-2-il)-1,3,4-tiadiazol-2-il]- CAS No. 1105210-95-4](/img/structure/B2407799.png)
N-[(4-metoxifenil)metil]piperidin-1-carboxamida, 4-[5-(furan-2-il)-1,3,4-tiadiazol-2-il]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiadiazole derivatives.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry: As a precursor for the synthesis of agrochemicals, dyes, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde or ketone and an amine.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using appropriate benzyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiadiazole ring may yield thiadiazolines.
Mecanismo De Acción
The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide likely involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of enzymes involved in key biological processes.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular signaling pathways.
DNA Interaction: Intercalation into DNA to disrupt replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide: Similar structure but with a chlorobenzyl group instead of a methoxybenzyl group.
Uniqueness
The uniqueness of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-26-16-6-4-14(5-7-16)13-21-20(25)24-10-8-15(9-11-24)18-22-23-19(28-18)17-3-2-12-27-17/h2-7,12,15H,8-11,13H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHHEVTYDSJOBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B2407716.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2407719.png)
![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)
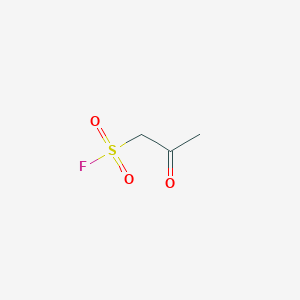
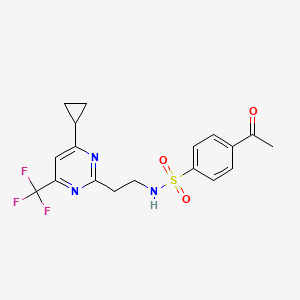
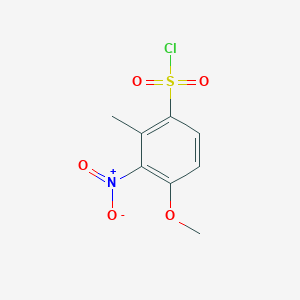
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2407729.png)
![1-[[(3R,4R)-4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B2407730.png)
![2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2407731.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2407737.png)
